N-Phenyl-2-aminothiazole
Overview
Description
N-Phenyl-2-aminothiazole is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Phenyl-2-aminothiazole, also known as n-phenylthiazol-2-amine, is a compound that has shown significant potential in the field of medicinal chemistry. The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also shown inhibitory activity against these cell lines .
Mode of Action
The compound interacts with its targets by exhibiting potent and selective nanomolar inhibitory activity . This interaction leads to changes in the cellular processes of the cancerous cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
It is known that the compound has a broad pharmacological spectrum, indicating that it may affect multiple pathways
Pharmacokinetics
The compound’s broad pharmacological spectrum suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of growth and proliferation in a wide range of human cancerous cell lines . This makes it a promising candidate for the development of anticancer drugs .
Properties
IUPAC Name |
N-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVGQYZRJXSMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902615 | |
Record name | NoName_3153 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-phenylthiazol-2-amine derivatives interesting for Alzheimer's disease research?
A1: Alzheimer's disease (AD) is linked to cognitive decline, partly attributed to cholinergic dysfunction. [] The "cholinergic hypothesis" suggests that inhibiting cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine, could be a viable therapeutic strategy. N-phenylthiazol-2-amine derivatives have shown promising results as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. [] This makes them attractive candidates for further exploration in the context of AD treatment.
Q2: Are all N-phenylthiazol-2-amine derivatives equally effective in inhibiting cholinesterases?
A2: The research indicates variations in inhibitory activity among different N-phenylthiazol-2-amine derivatives. [] Specifically, the study highlights N-(2,3-dimethylphenyl)thiazol-2-amine (compound 3j) as the most potent inhibitor within the tested series. [] This difference in activity underscores the importance of structure-activity relationship (SAR) studies to identify the structural features crucial for optimal AChE and BChE inhibition.
Q3: Beyond in vitro testing, what other research approaches are being used to understand N-phenylthiazol-2-amine derivatives?
A3: Researchers are employing molecular docking studies to gain a deeper understanding of how these compounds interact with the active sites of AChE and BChE. [] This computational approach can provide valuable insights into the binding mechanisms and aid in the design of even more potent and selective cholinesterase inhibitors.
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